![molecular formula C16H21NO3 B8386955 benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate](/img/structure/B8386955.png)
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is characterized by the presence of a benzyl group, a trans-4-acetylcyclohexyl group, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (trans-4-acetylcyclohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with trans-4-acetylcyclohexylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of benzyl (trans-4-acetylcyclohexyl)carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using large-scale chromatographic techniques or crystallization.
化学反応の分析
Types of Reactions
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzyl (trans-4-acetylcyclohexyl)carbamate derivatives with oxidized functional groups.
Reduction: Formation of benzyl (trans-4-hydroxycyclohexyl)carbamate.
Substitution: Formation of substituted benzyl (trans-4-acetylcyclohexyl)carbamate derivatives.
科学的研究の応用
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate has several applications in scientific research:
作用機序
The mechanism of action of benzyl (trans-4-acetylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase and proteases .
類似化合物との比較
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protecting group properties.
trans-4-Acetylcyclohexyl carbamate: Lacks the benzyl group but retains the acetylcyclohexyl moiety.
N-Benzyl-N-methyl carbamate: Contains a methyl group instead of the acetylcyclohexyl group.
Uniqueness
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate is unique due to the presence of both the benzyl and trans-4-acetylcyclohexyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its stability and reactivity, making it a valuable compound in various applications .
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
benzyl N-(4-acetylcyclohexyl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,17,19) |
InChIキー |
NEDBCRHRSXAISM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


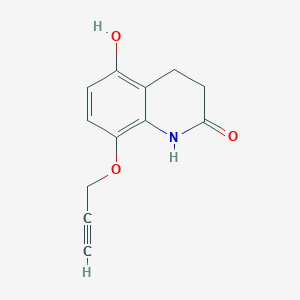

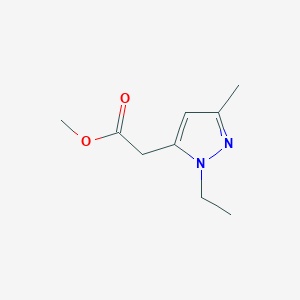
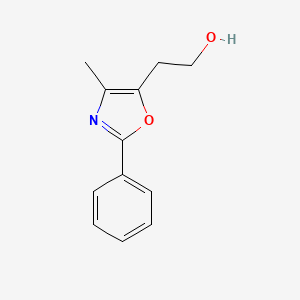


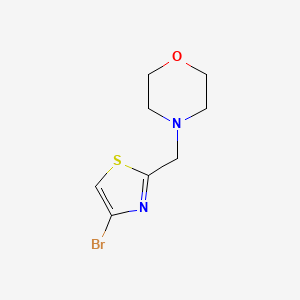

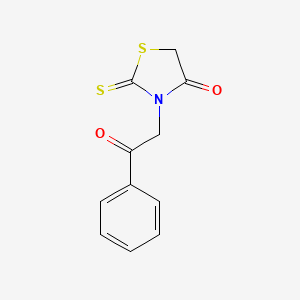
![1-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile](/img/structure/B8386926.png)
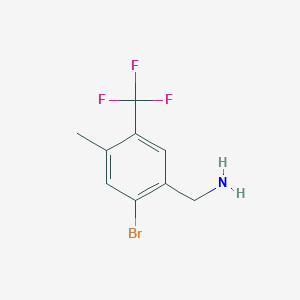
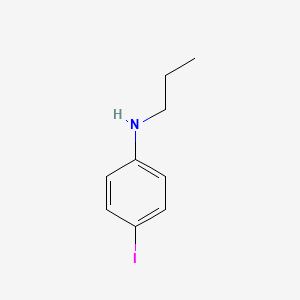
![1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazol-6-amine](/img/structure/B8386968.png)
![[3-Nitro-2-cyanophenylamino]oxoacetic acid ethyl ester](/img/structure/B8386969.png)
